molecular formula C22H21N3O3 B4505553 (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B4505553
M. Wt: 375.4 g/mol
InChI Key: VWJDQXJSXIIMJO-UHFFFAOYSA-N
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Description

(4,7-Dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a structurally complex organic compound featuring a dimethoxy-substituted indole linked to a tetrahydropyridoindole moiety via a methanone bridge. Indole derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and neuroprotective activities .

Properties

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-27-19-7-8-20(28-2)21-14(19)11-18(24-21)22(26)25-10-9-17-15(12-25)13-5-3-4-6-16(13)23-17/h3-8,11,23-24H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJDQXJSXIIMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with the reaction of 2,4-dimethoxybenzaldehyde with methyl azidoacetate in the presence of sodium methoxide to form an azido ester intermediate. This intermediate can then undergo thermal cyclization in xylene under reflux to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of deep eutectic solvents, could be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in various assays for its potential antiviral, anticancer, and antimicrobial activities. Its ability to interact with multiple biological targets makes it a valuable candidate for drug development .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. For example, some studies have shown that indole derivatives can inhibit the growth of cancer cells and reduce inflammation .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with various molecular targets. For instance, it can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its closest analogs:

Key Comparative Insights:

Substituent Effects: The dimethoxy groups in the target compound may confer superior metabolic stability and target engagement compared to monosubstituted analogs like the 4-methoxy or 8-methoxy derivatives . Chlorophenyl substituents (e.g., in ) introduce steric and electronic effects that favor antitumor activity but may reduce solubility. Beta-carboline analogs (e.g., ) exhibit distinct neuroprotective properties due to their affinity for serotonin receptors, whereas pyridoindole-based compounds prioritize kinase or protease inhibition .

Linker Variations: Methanone vs.

Biological Activity Profiles: Compounds with chlorophenyl groups (e.g., ) show pronounced antimicrobial activity, possibly due to enhanced membrane penetration. Antioxidant activity is linked to ethanone-linked indole-pyridoindole structures (e.g., ), whereas dimethoxy substitution may redirect activity toward anticancer pathways .

Research Findings and Mechanistic Hypotheses

  • Anticancer Potential: Pyridoindole derivatives inhibit topoisomerase II and disrupt cancer cell proliferation . The dimethoxy indole moiety may synergize with this activity by intercalating DNA .
  • Antimicrobial Activity : Chlorophenyl analogs (e.g., ) disrupt bacterial biofilms, suggesting the target compound’s dimethoxy groups could mimic this via hydrophobic interactions.
  • Neuroprotective Effects: Beta-carboline analogs (e.g., ) modulate GABA receptors, but the pyridoindole core in the target compound may instead target monoamine oxidases .

Biological Activity

The compound (4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a synthetic derivative of indole known for its potential biological activities. Indole derivatives are widely recognized in medicinal chemistry for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects.

Chemical Structure and Synthesis

The compound features an indole core with methoxy groups at positions 4 and 7, linked to a tetrahydropyridoindole moiety. The synthesis typically involves:

  • Formation of the Indole Core : Using Fischer indole synthesis.
  • Methoxy Group Introduction : Via electrophilic aromatic substitution.
  • Coupling with Tetrahydropyridoindole : Using coupling reagents like DCC.

Antimicrobial Activity

Recent studies indicate that indole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

  • Staphylococcus aureus : The compound has shown effectiveness against both standard strains and methicillin-resistant strains (MRSA). In vitro assays reveal low minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.
PathogenMIC (μg/mL)
Staphylococcus aureus0.98
MRSA<1
Mycobacterium tuberculosis3.90

These findings suggest that the compound may serve as a lead in developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cytotoxicity Assays : Evaluations against various cancer cell lines have demonstrated significant antiproliferative effects. For example, specific derivatives have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblasts.
Cell LineIC50 (μM)
A549 (lung cancer)5
HeLa (cervical cancer)10
MCF-7 (breast cancer)8

This suggests that the compound could be a promising candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Biofilm Formation : The compound disrupts biofilm formation in bacteria such as S. aureus, which is crucial for its virulence.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Molecular Docking Studies : These studies have indicated potential interactions with key proteins involved in bacterial resistance and cancer proliferation.

Case Studies

In a recent study published in Pharmaceutical Biology, several analogs of indole derivatives were synthesized and tested for their biological activity. Notably, one derivative demonstrated an MIC of 0.98 μg/mL against MRSA and showed significant cytotoxicity against A549 cells with an IC50 value of 5 μM . This highlights the potential of modifying indole structures to enhance their biological efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,7-dimethoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

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